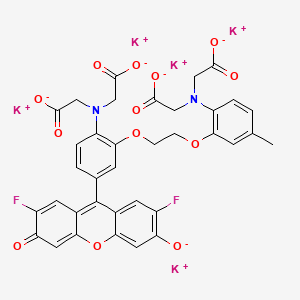

Fluo-4 (potassium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

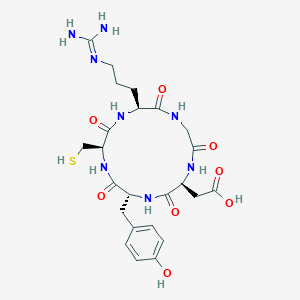

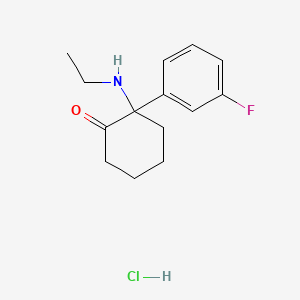

Fluo-4 (potassium salt) is a green-fluorescent calcium indicator used to measure calcium ion concentrations inside living cells. It is an analog of Fluo-3, with the two chlorine substituents replaced by fluorines, resulting in increased fluorescence excitation at 488 nanometers and consequently higher fluorescence signal levels . This compound is widely used in biological research for high-throughput screening of receptor ligands and calcium-permeable ion channels .

準備方法

Synthetic Routes and Reaction Conditions

Fluo-4 (potassium salt) is synthesized by modifying Fluo-3. The synthesis involves replacing the chlorine substituents in Fluo-3 with fluorine atoms. This modification enhances the fluorescence properties of the compound . The detailed synthetic route and reaction conditions are proprietary and typically provided by commercial suppliers.

Industrial Production Methods

Industrial production of Fluo-4 (potassium salt) involves large-scale synthesis under controlled conditions to ensure high purity and consistencyThe final product is purified and tested for quality before being distributed for research use .

化学反応の分析

Types of Reactions

Fluo-4 (potassium salt) primarily undergoes complexation reactions with calcium ions. Upon binding to calcium ions, the fluorescence intensity of Fluo-4 increases significantly .

Common Reagents and Conditions

The common reagents used with Fluo-4 (potassium salt) include calcium chloride and various buffers to maintain the appropriate pH and ionic strength. The typical conditions involve physiological pH and temperature to mimic the cellular environment .

Major Products Formed

The major product formed from the reaction of Fluo-4 (potassium salt) with calcium ions is the calcium-bound fluorescent complex, which exhibits a significant increase in fluorescence intensity .

科学的研究の応用

Fluo-4 (potassium salt) is extensively used in various scientific research applications, including:

Chemistry: Used to study calcium ion dynamics and interactions with other molecules.

Biology: Employed in calcium imaging to monitor intracellular calcium levels in live cells, tissues, and organisms.

Medicine: Utilized in drug discovery and development to screen for compounds that affect calcium signaling pathways.

Industry: Applied in high-throughput screening assays to identify potential therapeutic agents targeting calcium channels and receptors

作用機序

Fluo-4 (potassium salt) operates by increasing its fluorescence intensity upon binding to calcium ions. The compound is initially non-fluorescent, but upon entering the cell and binding to calcium ions, it becomes highly fluorescent. This change in fluorescence is directly proportional to the concentration of intracellular calcium ions, allowing for precise measurement of calcium dynamics .

類似化合物との比較

Fluo-4 (potassium salt) is compared with other similar calcium indicators such as:

Fluo-3: The predecessor of Fluo-4, with chlorine substituents instead of fluorines.

Fluo-8: Another green-fluorescent calcium indicator with different excitation and emission properties.

Calcium Green-1: A calcium indicator with a different fluorescence spectrum and binding affinity.

Fluo-4 (potassium salt) is unique due to its high fluorescence intensity, photostability, and compatibility with common laboratory equipment such as confocal microscopes and flow cytometers .

特性

分子式 |

C36H25F2K5N2O13 |

|---|---|

分子量 |

927.1 g/mol |

IUPAC名 |

pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-difluoro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C36H30F2N2O13.5K/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);;;;;/q;5*+1/p-5 |

InChIキー |

NRYJZCDYBXXRAB-UHFFFAOYSA-I |

正規SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)[O-])F)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B10827394.png)

![8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B10827402.png)

![(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10827410.png)

![(6S)-6-hydroxy-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10827418.png)

![methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827427.png)

![2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10827436.png)